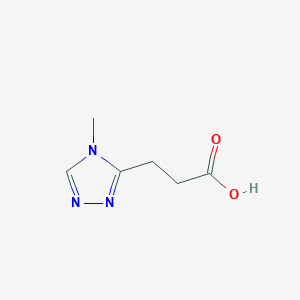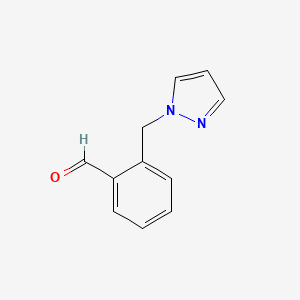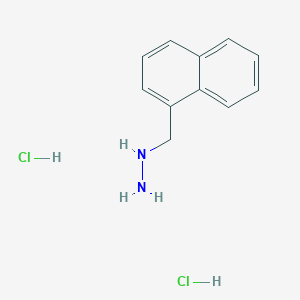
(1-Naphthylmethyl)hydrazin-dihydrochlorid
Übersicht
Beschreibung
N-(1-Naphthyl)ethylenediamine Dihydrochloride is a compound that has been used in various applications, including as a reagent in analytical chemistry . It typically appears as a solid and has aqueous solubility .
Synthesis Analysis
The synthesis of related compounds often involves reactions with 1-naphthylamine . For example, N-(1-Naphthyl)ethylenediamine can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine .
Molecular Structure Analysis
The molecular formula of a related compound, 1-Methylhistamine dihydrochloride, is C6H13Cl2N3 . The molecular weight is 259.18 .
Chemical Reactions Analysis
N-(1-Naphthyl)ethylenediamine undergoes most reactions typical to naphthylamine and primary amines such as diazotation . In the Griess test, it reacts with nitrite ion to form a diazonium salt, which then reacts to form a pink-red azo dye .
Physical And Chemical Properties Analysis
Physical and chemical properties of compounds can vary widely. For example, 1-Methylhistamine dihydrochloride is a solid with a molecular weight of 198.09 g/mol .
Wirkmechanismus
The mechanism of action of (1-Naphthylmethyl)hydrazine dihydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. (1-Naphthylmethyl)hydrazine dihydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
(1-Naphthylmethyl)hydrazine dihydrochloride has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor growth and inflammation, as well as the induction of apoptosis (programmed cell death) in cancer cells. (1-Naphthylmethyl)hydrazine dihydrochloride has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-Naphthylmethyl)hydrazine dihydrochloride in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using (1-Naphthylmethyl)hydrazine dihydrochloride is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (1-Naphthylmethyl)hydrazine dihydrochloride, including further studies on its mechanism of action and potential use in the development of new anti-cancer and anti-inflammatory drugs. Additionally, future research could focus on the synthesis of new derivatives of (1-Naphthylmethyl)hydrazine dihydrochloride with improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
- (1-Naphthylmethyl)hydrazin-dihydrochlorid dient als Reagenz in der Bratton–Marshall-Methode zur Analyse von Arzneimitteln vom Arylamin-Typ. Diese Methode beinhaltet die Bildung von Farbstoffkomplexen, die den Nachweis und die Quantifizierung dieser Verbindungen ermöglicht. Das Reagenz ist besonders nützlich in der pharmazeutischen Forschung und Toxikologie .
- Schiff-Basen, die von This compound abgeleitet sind, wurden als Chemosensoren untersucht. Diese Verbindungen zeigen eine selektive Bindung an verschiedene Ionen und Moleküle, was sie zu wertvollen Werkzeugen für die Detektion und Quantifizierung spezifischer Analyten macht. Forscher haben ihre Verwendung in der Umweltüberwachung, Biochemie und Materialwissenschaft untersucht .
Arylamin-Analyse
Chemosensoren
Safety and Hazards
Eigenschaften
IUPAC Name |
naphthalen-1-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10;;/h1-7,13H,8,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXULACCHKNPDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1462115.png)
![5,7-Dihydrothieno[3,4-d]pyrimidin-4-ol](/img/structure/B1462118.png)
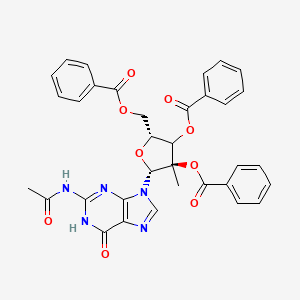
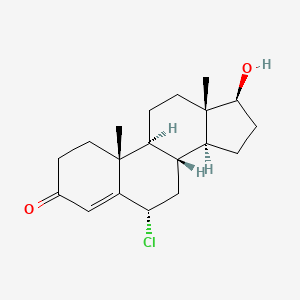

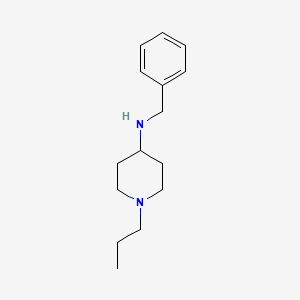
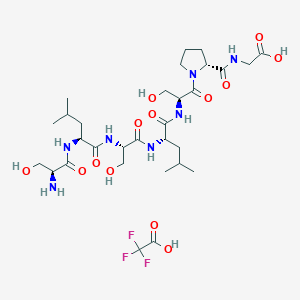

![(2-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1462130.png)
![N-Methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1462131.png)
